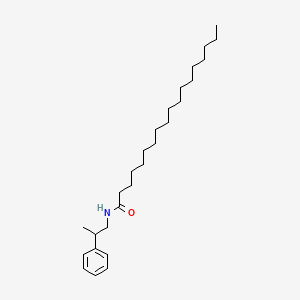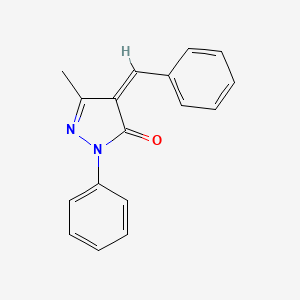![molecular formula C19H18ClN5O6 B15020410 (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Preparation of 5-chloro-2-methylaniline: This can be synthesized through the chlorination of 2-methylaniline.
Formation of 2-(2,4-dinitrophenyl)acetyl chloride: This intermediate can be prepared by reacting 2,4-dinitrophenylacetic acid with thionyl chloride.
Condensation Reaction: The final step involves the condensation of 5-chloro-2-methylaniline with 2-(2,4-dinitrophenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide: shares similarities with other hydrazinylidene derivatives and aromatic amides.
Other similar compounds: include (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}propanamide and (3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}pentanamide.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of both chloro and nitro groups, makes it a versatile compound with diverse applications.
特性
分子式 |
C19H18ClN5O6 |
|---|---|
分子量 |
447.8 g/mol |
IUPAC名 |
(3E)-N-(5-chloro-2-methylphenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H18ClN5O6/c1-11-3-5-14(20)9-16(11)21-18(26)7-12(2)22-23-19(27)8-13-4-6-15(24(28)29)10-17(13)25(30)31/h3-6,9-10H,7-8H2,1-2H3,(H,21,26)(H,23,27)/b22-12+ |
InChIキー |
QEZPGJJMYHKZIX-WSDLNYQXSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15020331.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15020338.png)
![4-chloro-N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B15020339.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15020340.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15020342.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
